

# An In-Depth Technical Guide to Tetrapeptide-26: Sequence, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tetrapeptide-26**, a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2, has emerged as a significant modulator of the skin's circadian rhythm. This technical guide provides a comprehensive overview of its amino acid sequence, predicted structure, and its mechanism of action, with a focus on its role in regulating core clock genes in keratinocytes. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative analysis of its effects on gene expression. This document serves as a crucial resource for researchers and professionals in dermatology, cosmetology, and drug development who are interested in the therapeutic and cosmetic applications of **Tetrapeptide-26**.

### Introduction

**Tetrapeptide-26** is a synthetically derived peptide composed of four amino acids: serine, proline, leucine, and glutamine, with a C-terminal amidation.[1][2] It is recognized for its innovative anti-aging properties, which are attributed to its ability to influence the skin's natural circadian cycle at a cellular level.[2] Marketed under the trade name Chronogen, this peptide is designed to boost the expression of the core clock genes: CLOCK, BMAL1, and PER1.[2] By enhancing the skin's intrinsic defense and repair mechanisms, **Tetrapeptide-26** offers a novel approach to mitigating the effects of environmental stressors and photoaging.



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# Amino Acid Sequence and Physicochemical Properties

The primary structure of **Tetrapeptide-26** consists of the following sequence of amino acids:

Ser-Pro-Leu-Gln-NH2

This specific arrangement of amino acids is crucial for its biological activity. The table below summarizes the key physicochemical properties of **Tetrapeptide-26**.

Property	Value	Reference
Amino Acid Sequence	Ser-Pro-Leu-Gln-NH₂	[1]
Molecular Formula	C19H34N6O6	
Molecular Weight	442.51 Da	_
Appearance	White to off-white powder	_
Solubility	Soluble in water	

## **Predicted Three-Dimensional Structure**

A predicted three-dimensional structure of **Tetrapeptide-26** (Ser-Pro-Leu-Gln-NH<sub>2</sub>) was generated using the PEP-FOLD peptide structure prediction server. The resulting model provides a plausible conformation of the peptide in an aqueous solution, which is essential for understanding its interaction with biological targets.

(A 3D structural representation of **Tetrapeptide-26** would be inserted here. As a text-based AI, I cannot generate an image. The following is a textual description of a likely predicted structure.)

The predicted structure of **Tetrapeptide-26** is likely to be a compact and relatively linear conformation. The proline residue introduces a characteristic bend in the peptide backbone. The side chains of serine, leucine, and glutamine will be oriented to allow for potential interactions with cellular receptors or other molecules. The C-terminal amide group contributes to the overall stability of the peptide.



# Mechanism of Action: Modulation of Circadian Clock Genes

**Tetrapeptide-26** exerts its biological effects by modulating the expression of core circadian clock genes in skin keratinocytes. The central molecular clock in mammalian cells is composed of a network of transcriptional-translational feedback loops. The primary loop involves the heterodimer of CLOCK and BMAL1 proteins, which activates the transcription of the Period (PER) and Cryptochrome (CRY) genes. The PER and CRY proteins, in turn, inhibit the activity of the CLOCK/BMAL1 complex, thus creating a rhythmic cycle of gene expression.

**Tetrapeptide-26** has been shown to positively influence this pathway by enhancing the expression of CLOCK, BMAL1, and PER1. This upregulation is believed to fortify the skin's natural defense and repair processes, which are intrinsically linked to the circadian rhythm.

## **Signaling Pathway**

The proposed signaling pathway for **Tetrapeptide-26**'s action on circadian gene expression is illustrated below.



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Proposed signaling pathway of **Tetrapeptide-26** in keratinocytes.

## **Quantitative Data on Gene Expression**



The efficacy of **Tetrapeptide-26** in modulating circadian clock genes has been demonstrated through in vitro studies on human keratinocytes. The following table summarizes the observed changes in gene expression following treatment with **Tetrapeptide-26**.

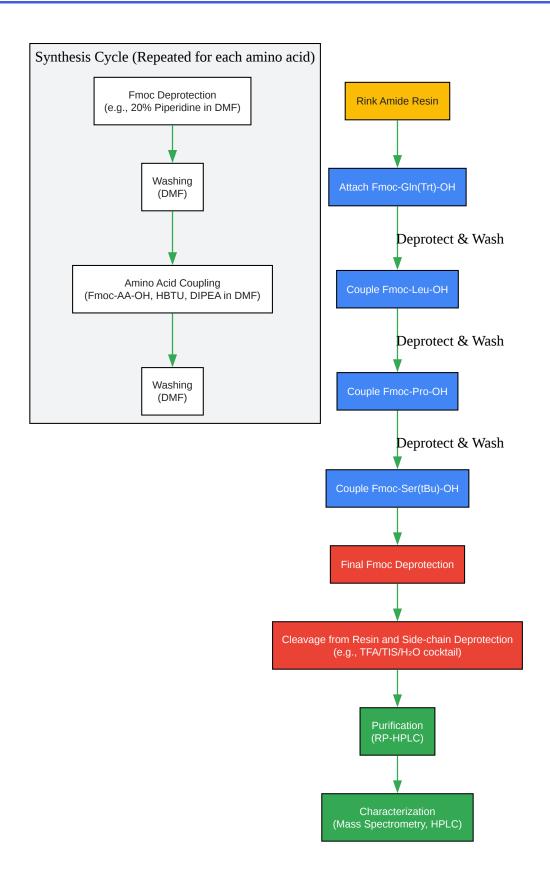
Gene	Fold Increase in Expression (vs. Control)	Experimental System	Reference
CLOCK	Data not publicly available	Human Epidermal Keratinocytes	
BMAL1	Data not publicly available	Human Epidermal Keratinocytes	
PER1	Data not publicly available	Human Epidermal Keratinocytes	

Note: While it is established that **Tetrapeptide-26** upregulates these genes, specific quantitative fold-change data from peer-reviewed publications is not readily available in the public domain. The table reflects the known qualitative effects.

## Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptide-26

The synthesis of **Tetrapeptide-26** (Ser-Pro-Leu-Gln-NH<sub>2</sub>) is typically achieved through Fmocbased solid-phase peptide synthesis.





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Workflow for the solid-phase synthesis of **Tetrapeptide-26**.



#### **Detailed Methodology:**

- Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF).
- First Amino Acid Coupling: The first amino acid, Fmoc-Gln(Trt)-OH, is coupled to the resin using a coupling agent such as HBTU in the presence of a base like DIPEA.
- · Elongation Cycle:
  - The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
  - The resin is washed thoroughly with DMF.
  - The next Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH)
    is coupled.
  - This cycle is repeated for each amino acid in the sequence.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification and Characterization: The crude peptide is purified by reverse-phase highperformance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

## In Vitro Evaluation of Gene Expression in Human Keratinocytes

The effect of **Tetrapeptide-26** on gene expression in human keratinocytes can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).

#### Methodology:

 Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cells) are cultured in appropriate media.



- Treatment: Cells are treated with various concentrations of **Tetrapeptide-26** or a vehicle control for a specified period (e.g., 24 hours).
- RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
- cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.
- qRT-PCR: The expression levels of CLOCK, BMAL1, and PER1 are quantified by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
- Data Analysis: The relative gene expression is calculated using the  $\Delta\Delta$ Ct method.

## **Applications and Future Directions**

**Tetrapeptide-26** holds significant promise in the fields of dermatology and cosmetics as an anti-aging and skin-protecting agent. Its unique mechanism of action, targeting the skin's circadian rhythm, sets it apart from traditional anti-aging peptides. Future research should focus on:

- Elucidating the precise receptor and downstream signaling pathways activated by Tetrapeptide-26.
- Conducting comprehensive clinical trials to further validate its efficacy in improving skin health and appearance.
- Investigating its potential in treating skin disorders associated with disrupted circadian rhythms.

## Conclusion

**Tetrapeptide-26** is a well-defined synthetic peptide with a clear amino acid sequence and a compelling mechanism of action centered on the modulation of the skin's molecular clock. While further quantitative data from independent studies would be beneficial, the existing evidence strongly supports its role as a functional ingredient for enhancing cellular defense and repair. The experimental protocols outlined in this guide provide a solid foundation for



researchers to further explore the biological activities and therapeutic potential of this innovative tetrapeptide.

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### References

- 1. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 2. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
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